6-Bromo-2-hydroxyquinoline-4-carboxylic acid
Overview
Description
6-Bromo-2-hydroxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . This compound is characterized by a quinoline core structure substituted with a bromine atom at the 6th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 4th position. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 6-bromo-2-hydroxyquinoline with carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 4th position . Another method involves the use of enaminones as intermediates, which are reacted with isatin in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification to yield the desired product .
Chemical Reactions Analysis
6-Bromo-2-hydroxyquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4,6-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This compound can also interact with DNA and RNA, affecting their function and leading to potential therapeutic effects . The specific pathways involved depend on the particular biological target and the context of its use.
Comparison with Similar Compounds
6-Bromo-2-hydroxyquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Hydroxyquinoline-4-carboxylic acid: Lacks the bromine substitution, which can affect its reactivity and biological activity.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Has a different substitution pattern, which can lead to variations in its chemical and biological properties.
Quinoline-4-carboxylic acid: Lacks both the bromine and hydroxyl substitutions, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIVFYFWJGDMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281365 | |
Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-29-6 | |
Record name | 5463-29-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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